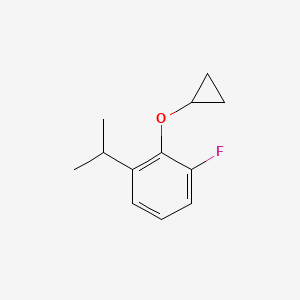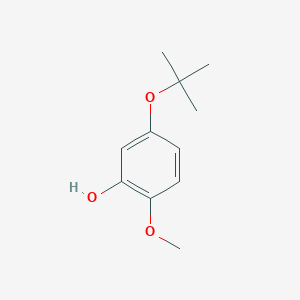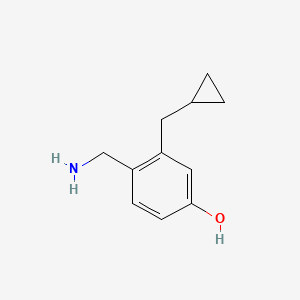
4-(Aminomethyl)-3-(cyclopropylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-3-(cyclopropylmethyl)phenol is a chemical compound with a unique structure that includes an aminomethyl group and a cyclopropylmethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-formylbenzoic acid methyl ester with hydroxylamine to form an oxime intermediate. This intermediate is then reduced in the presence of a base to yield this compound . Another method involves the reduction of 4-hydroxymethylbenzonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving catalytic hydrogenation and other techniques to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-3-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-3-(cyclopropylmethyl)phenol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-3-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenol group can undergo redox reactions, contributing to the compound’s antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)phenol: Similar structure but lacks the cyclopropylmethyl group.
4-(Hydroxymethyl)phenol: Contains a hydroxymethyl group instead of an aminomethyl group.
4-(Cyclopropylmethyl)phenol: Contains a cyclopropylmethyl group but lacks the aminomethyl group.
Uniqueness
4-(Aminomethyl)-3-(cyclopropylmethyl)phenol is unique due to the presence of both the aminomethyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
4-(aminomethyl)-3-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C11H15NO/c12-7-9-3-4-11(13)6-10(9)5-8-1-2-8/h3-4,6,8,13H,1-2,5,7,12H2 |
Clave InChI |
NCNVEDPQZMUAIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=C(C=CC(=C2)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




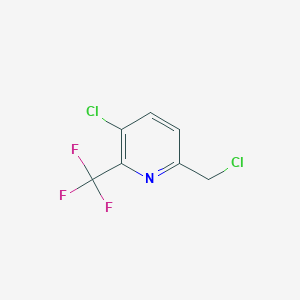

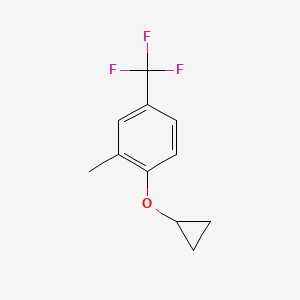



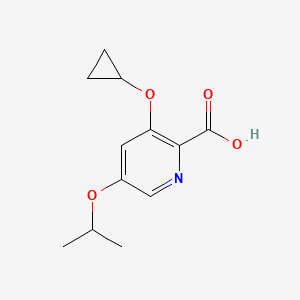
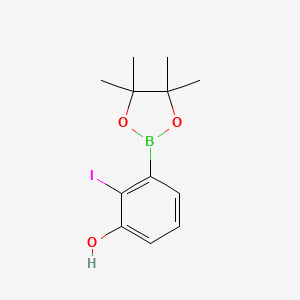
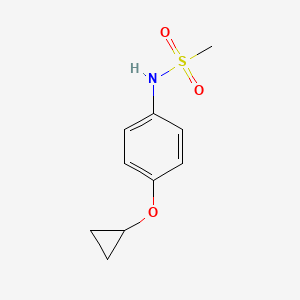
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
